molecular formula C10H13N5Na2O10P2 B13748471 Adenosine 2',5'-diphosphate sodium salt

Adenosine 2',5'-diphosphate sodium salt

Cat. No.: B13748471
M. Wt: 471.17 g/mol
InChI Key: ZNYUMVKDUGHSAB-IDIVVRGQSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 2’,5’-diphosphate sodium salt can be synthesized through both enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the desired product . The chemical synthesis route typically involves the phosphorylation of adenosine derivatives under controlled conditions .

Industrial Production Methods

In industrial settings, the production of adenosine 2’,5’-diphosphate sodium salt often involves large-scale enzymatic processes due to their efficiency and specificity. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Adenosine 2’,5’-diphosphate sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 2’,5’-diphosphate derivatives with additional oxygen atoms, while reduction may produce more hydrogenated forms .

Scientific Research Applications

Adenosine 2’,5’-diphosphate sodium salt is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-diphosphate sodium salt: Another nucleotide derivative involved in energy transfer and signaling.

    Adenosine 3’,5’-diphosphate sodium salt: Similar in structure but with different phosphate group positions.

    Adenosine 5’-monophosphate sodium salt: A simpler nucleotide derivative with only one phosphate group

Uniqueness

Adenosine 2’,5’-diphosphate sodium salt is unique due to its specific antagonistic effects on the P2Y1 receptor and the P2X1 ion channel, which are not shared by all similar compounds. This makes it particularly valuable in research focused on platelet function and related pathways .

Properties

Molecular Formula

C10H13N5Na2O10P2

Molecular Weight

471.17 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

ZNYUMVKDUGHSAB-IDIVVRGQSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)OP(=O)(O)[O-])N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)OP(=O)(O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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